呋塞米四氢呋喃

描述

Furosemide Impurity F is used as a carbonic anhydrase inhibitor inhibiting human, bacterial and archaeal isozymes.

科学研究应用

高血压和水肿的治疗

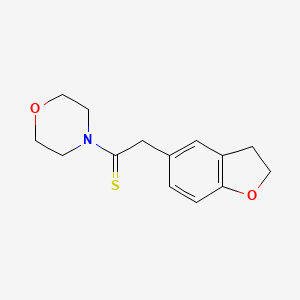

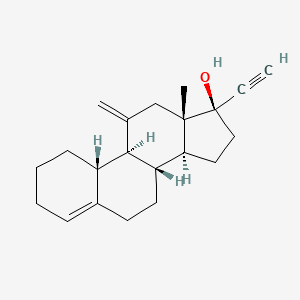

呋塞米是一种强效循环利尿剂,常用于治疗心力衰竭、肾衰竭和肝衰竭引起的**高血压和水肿 {svg_1}. 它主要通过减少特定肾小管中钠(Na+)和钾(K+)的重吸收来产生利尿作用,从而导致尿中钠、钾和水的排泄增加 {svg_2}.

增强药物溶解度和生物利用度

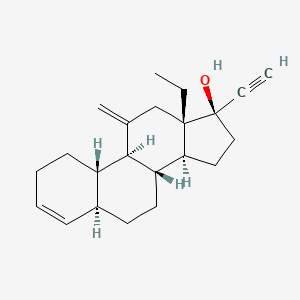

呋塞米的低溶解度限制了它的溶解和生物利用度。 然而,研究表明,开发呋塞米新型无定形固体分散体可以显著提高其溶解度和口服生物利用度 {svg_3}. 在一项研究中,聚乙烯吡咯烷酮 K30 (PVP-K30)、介孔(Syloid 244FP、Syloid XDP 3050)和非介孔(Aeroperl 300、Aerosil 200)二氧化硅被选为组合载体,用于开发这些分散体 {svg_4}.

口崩片的制剂

呋塞米已被用于制备通过升华制备的载有呋塞米纳米粒子的多孔口崩片 (ODT) {svg_5}. 这种制剂增强了呋塞米的溶解速率和生物利用度 {svg_6}.

纳米粒子稳定性

被称为稳定剂的功能性生物材料已被用于稳定呋塞米的纳米粒子配方。 在一项研究中,发现 Pluronic F-127 在粒径、Zeta 电位和溶解效率方面是最优的稳定剂 {svg_7}.

在功能性生物材料研究中的应用

呋塞米已被用于研究功能性生物材料对口崩片属性的影响 {svg_8}. 这项研究对新型药物递送系统的开发具有重要意义。

环境监测

呋塞米在许多国家以及欧洲、亚洲或北美地区的许多污水处理厂 (WWTP) 废水中以及地表水甚至污泥或沉积物中都有效地被发现 {svg_9}. 这使其成为环境监测和污染研究中的一种有用化合物。

作用机制

Target of Action

The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.

Mode of Action

Tetrahydro Furosemide acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .

Biochemical Pathways

The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .

Result of Action

The primary result of Tetrahydro Furosemide’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .

Action Environment

Environmental factors such as diet, particularly sodium intake, can influence the efficacy of Tetrahydro Furosemide . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of Tetrahydro Furosemide .

属性

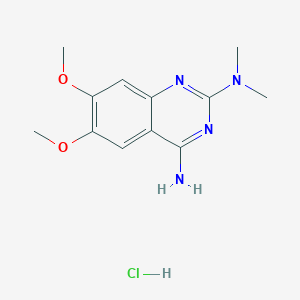

IUPAC Name |

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQFVCNJRVCZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-38-8 | |

| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

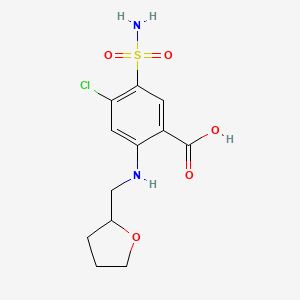

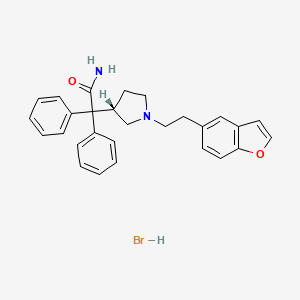

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)